molecular formula C11H8N4O2 B1482378 1-(cyanomethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid CAS No. 2097971-21-4

1-(cyanomethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B1482378
CAS No.: 2097971-21-4
M. Wt: 228.21 g/mol
InChI Key: RRENRZNFOSVLKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Cyanomethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a cyanomethyl group and a pyridin-4-yl group

Preparation Methods

The synthesis of 1-(cyanomethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: This can be achieved through the condensation of hydrazine with a 1,3-diketone.

    Introduction of the Pyridin-4-yl Group: This step often involves a coupling reaction, such as a Suzuki or Heck coupling, to attach the pyridin-4-yl group to the pyrazole ring.

    Addition of the Cyanomethyl Group: This can be done via a nucleophilic substitution reaction where a suitable cyanomethylating agent is used.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

1-(Cyanomethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert nitrile groups to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures to ensure the desired transformations .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 1-(cyanomethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid exhibit significant antimicrobial properties. Studies have shown that these compounds can effectively inhibit the growth of various pathogens, including bacteria and fungi.

CompoundActivityReference
This compoundModerate antifungal activity
Similar pyrazole derivativesHigh antifungal activity against phytopathogenic fungi

The mechanism of action often involves disrupting cellular processes in microbial cells, leading to cell death or inhibition of growth.

Anti-inflammatory Properties

Recent studies have suggested that this compound possesses anti-inflammatory properties, making it a candidate for the development of new therapeutic agents targeting inflammatory diseases. The compound's ability to modulate inflammatory pathways is under investigation, with preliminary results indicating potential efficacy in reducing inflammation markers in vitro.

Pesticide Development

The unique structure of this compound has led to its exploration as a potential pesticide. Its effectiveness against plant pathogens makes it a valuable component in agricultural formulations aimed at protecting crops from diseases.

Herbicidal Activity

Research has also indicated that this compound may have herbicidal properties, potentially offering a new avenue for weed management in agricultural practices. Field studies are ongoing to evaluate its effectiveness and safety profile compared to existing herbicides.

Polymer Chemistry

In material science, this compound is being explored for its potential use in polymer synthesis. Its reactive functional groups can be utilized to create novel polymers with tailored properties for specific applications, such as drug delivery systems or biodegradable materials.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various pyrazole derivatives demonstrated that this compound exhibited moderate to high antifungal activity against several strains of fungi responsible for crop damage. The results were quantified using standard disc diffusion methods, showing significant zones of inhibition compared to control substances.

Case Study 2: Anti-inflammatory Research

In a controlled laboratory setting, the anti-inflammatory effects were tested using human cell lines exposed to inflammatory stimuli. The compound was found to significantly reduce the production of pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for inflammatory diseases.

Mechanism of Action

The mechanism by which 1-(cyanomethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but often include key signaling proteins or metabolic enzymes .

Comparison with Similar Compounds

Similar compounds to 1-(cyanomethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid include other pyrazole derivatives and pyridine-containing compounds. For example:

    1-(Pyridin-4-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid: This compound has a trifluoromethyl group instead of a cyanomethyl group, which can significantly alter its chemical properties and biological activity.

    3-(Pyridin-4-yl)-1H-pyrazole-4-carboxylic acid:

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties .

Biological Activity

Overview

1-(Cyanomethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound characterized by a pyrazole ring, which is substituted with a cyanomethyl group and a pyridin-4-yl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anti-cancer, and enzyme inhibition properties.

The molecular formula of this compound is C11_{11}H8_8N4_4O2_2 with a molecular weight of 228.21 g/mol. Its structure facilitates various chemical reactions, making it a versatile compound in synthetic organic chemistry.

PropertyValue
Molecular FormulaC11_{11}H8_8N4_4O2_2
Molecular Weight228.21 g/mol
CAS Number2097971-21-4

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Pyrazole Ring : Achieved through the condensation of hydrazine with a 1,3-diketone.
  • Introduction of the Pyridin-4-yl Group : Often via coupling reactions such as Suzuki or Heck coupling.
  • Addition of the Cyanomethyl Group : Conducted through nucleophilic substitution reactions.

Medicinal Chemistry Applications

Recent studies have explored the potential of this compound as a pharmacophore in drug design. It has been investigated for its ability to inhibit specific enzymes and receptors involved in various diseases.

Case Study: Enzyme Inhibition
A study demonstrated that derivatives of pyrazole compounds, including those similar to this compound, exhibited significant inhibitory activity against neuraminidase (NA), an enzyme critical for viral replication in influenza. The structure–activity relationship (SAR) indicated that modifications at specific positions on the pyrazole ring enhanced inhibitory potency, suggesting that similar modifications could be beneficial for optimizing the biological activity of this compound .

Anticancer Activity

In vitro studies have shown that compounds with similar structures can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds derived from pyrazole scaffolds have been tested against liver and lung carcinoma cell lines, revealing promising IC50 values indicative of their potential as anticancer agents .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to function through:

  • Enzyme Binding : By interacting with specific enzymes or receptors, altering their activity.
  • Modulation of Signaling Pathways : Potentially affecting key cellular pathways involved in inflammation and cancer progression.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

Compound NameStructure TypeNotable Activity
1-(Pyridin-4-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acidPyrazole derivativeAntiviral properties
3-(Pyridin-4-yl)-1H-pyrazole-4-carboxylic acidPyrazole derivativeAnticancer activity

Properties

IUPAC Name

1-(cyanomethyl)-3-pyridin-4-ylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O2/c12-3-6-15-7-9(11(16)17)10(14-15)8-1-4-13-5-2-8/h1-2,4-5,7H,6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRENRZNFOSVLKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NN(C=C2C(=O)O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(cyanomethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(cyanomethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-(cyanomethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 4
1-(cyanomethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 5
1-(cyanomethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-(cyanomethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.